3-(dimethylamino)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide
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Overview
Description
3-(dimethylamino)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, an azetidine ring, and a dimethylamino group. These structural features contribute to its diverse chemical reactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors. The azetidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the dimethylamino group through reductive amination. The final step involves the coupling of the benzamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(dimethylamino)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, including antitumor and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to the disruption of cellular pathways and processes, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one: A potent phosphodiesterase 7 inhibitor with similar structural features.
Thieno[3,4-d]pyrimidin-4(3H)-thione: Known for its photodynamic efficacy and potential as a photosensitizer.
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives: Exhibits significant biological activity and is used in various medicinal chemistry applications.
Uniqueness
3-(dimethylamino)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide stands out due to its unique combination of structural elements, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
3-(dimethylamino)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-22(2)14-5-3-4-12(8-14)18(24)21-13-9-23(10-13)17-16-15(6-7-25-16)19-11-20-17/h3-8,11,13H,9-10H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQZVBSTSPBSTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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